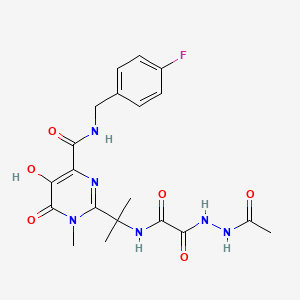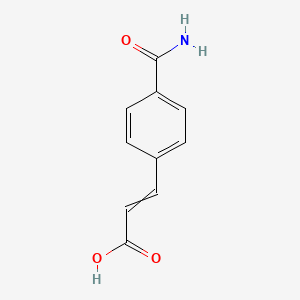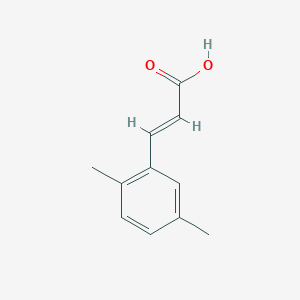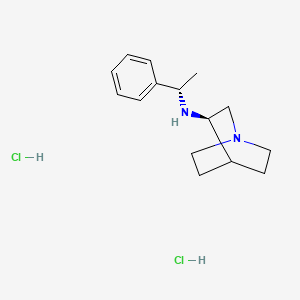
4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 is an organic compound with the chemical formula C11H26O2Si. It is a deuterated derivative of 4-(Dimethyl-t-butylsilyloxy)butan-1-ol, where deuterium atoms replace the hydrogen atoms. This compound is widely used in organic synthesis as a reagent and intermediate due to its unique properties, such as increased thermal stability and solubility.
Méthodes De Préparation
4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 can be synthesized through the reaction of 4-bromobutanol with sodium tert-butyldimethylsilane . The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent moisture from affecting the reaction. The reaction conditions include a temperature range of 0-25°C and a reaction time of 12-24 hours. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3).
Reduction: It can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC would yield a ketone, while reduction with LiAlH4 would yield an alcohol.
Applications De Recherche Scientifique
4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the synthesis of biologically active molecules and as a labeling agent in metabolic studies.
Medicine: It is used in the development of new drugs and therapeutic agents due to its unique properties.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced thermal stability and solubility.
Mécanisme D'action
The mechanism of action of 4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 involves its interaction with molecular targets and pathways in chemical reactions. The compound’s silane group increases its thermal stability and solubility, allowing it to participate in various reactions more efficiently. The hydroxyl group can undergo nucleophilic substitution, oxidation, or reduction, leading to the formation of different products depending on the reaction conditions.
Comparaison Avec Des Composés Similaires
4-(Dimethyl-t-butylsilyloxy)butan-1-ol-d8 can be compared with other similar compounds, such as:
4-(Dimethyl-t-butylsilyloxy)butan-1-ol: The non-deuterated version of the compound, which has similar properties but lacks the deuterium atoms.
4-tert-Butyldimethylsiloxy-1-butanol: Another similar compound with a slightly different structure but similar reactivity and applications.
1-tert-Butyldimethylsilyl-4-hydroxybutane: A compound with a similar silane group and hydroxyl functionality, used in similar applications.
The uniqueness of this compound lies in its deuterated nature, which can provide insights into reaction mechanisms and metabolic pathways in scientific research.
Propriétés
Numéro CAS |
1224439-44-4 |
|---|---|
Formule moléculaire |
C₁₀H₁₆D₈O₂Si |
Poids moléculaire |
212.43 |
Synonymes |
4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-butan-1,1,2,2,3,3,4,4-d8-ol; 4-t-Butyldimethylsilyloxy-1-butanol-d8; 1-t-Butyldimethylsilyl-4-hydroxybutane-d8; 4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1-butanol-d8; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


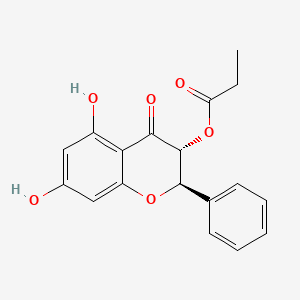

![5-(4-methoxybenzyl)-5H,7H-dibenzo[b,d]azepin-6-one](/img/structure/B1145572.png)
![(1-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-yl)methanol hydrochloride](/img/structure/B1145573.png)


![[(R)-5-(4-methoxy-benzyl)-6-oxo-6,7-dihydro-5H-dibenzo[b,d]azepin-7-yl]-carbamic acid (1R,2S,5R)-2-isopropyl-5-methyl-cyclohexyl ester](/img/structure/B1145577.png)
![N'-{2-[4-({[(4-fluorophenyl)methyl]amino}(hydroxy)methylidene)-1-methyl-5,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl]propan-2-yl}-N,N-dimethylmethanimidamide](/img/structure/B1145578.png)
